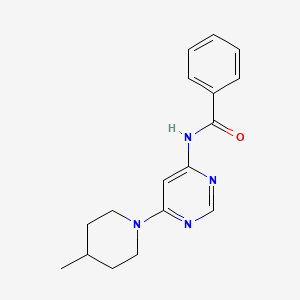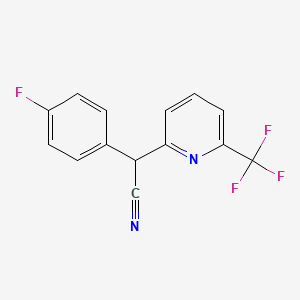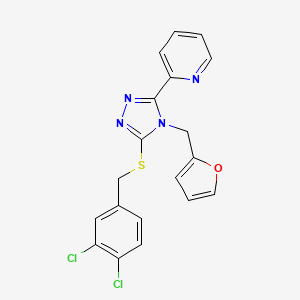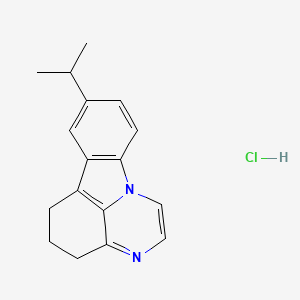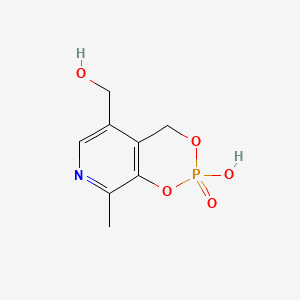
Panadoxine P
Overview
Description
Panadoxine P, also known as Pyridoxine Cyclic Phosphate, is a derivative of vitamin B6. It is recognized for its superior stability in light and heat compared to native vitamin B6. This compound is primarily used in skin care formulations due to its ability to reduce sebum production, facial shine, and pore size .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Panadoxine P plays a crucial role in biochemical reactions. It is known to control sebum by inhibiting the activity of 5 α-reductase . This interaction with the enzyme results in a reduction of sebum production, which is beneficial for skin health .
Cellular Effects
This compound has various effects on cellular processes. It has been clinically proven to reduce sebum production, facial shine, and pore size . It also improves hydration and helps prevent razor burn . These effects influence cell function and can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It inhibits the enzyme 5 α-reductase, which leads to a reduction in sebum production . This can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown superior stability in light and heat . Over time, it continues to reduce sebum production and facial shine, and it has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to skin health. It interacts with enzymes such as 5 α-reductase and impacts metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Panadoxine P is synthesized through the cyclization of pyridoxine (vitamin B6) with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the cyclic phosphate ester. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with stringent quality control measures to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Panadoxine P undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to release pyridoxine and phosphoric acid.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: this compound can be reduced under specific conditions to yield reduced forms of pyridoxine
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions at controlled pH.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed:
Hydrolysis: Pyridoxine and phosphoric acid.
Oxidation: Oxidized derivatives of pyridoxine.
Reduction: Reduced forms of pyridoxine
Scientific Research Applications
Panadoxine P has a wide range of applications in scientific research, including:
Chemistry: Used as a stable derivative of vitamin B6 in various chemical reactions and studies.
Biology: Investigated for its role in cellular metabolism and enzyme function.
Medicine: Studied for its potential therapeutic effects in skin conditions, including acne and seborrheic dermatitis.
Industry: Utilized in the formulation of skin care and hair care products due to its stability and efficacy in reducing sebum production and improving skin texture
Comparison with Similar Compounds
Pyridoxine Hydrochloride: Another derivative of vitamin B6, commonly used in dietary supplements.
Pyridoxal Phosphate: The active form of vitamin B6, involved in various enzymatic reactions in the body.
Comparison:
Stability: Panadoxine P has superior stability in light and heat compared to pyridoxine hydrochloride and pyridoxal phosphate.
Efficacy: this compound is more effective in reducing sebum production and improving skin texture due to its specific mechanism of action
This compound stands out due to its unique stability and efficacy in skin care applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
(2-hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8-7(6(3-10)2-9-5)4-13-15(11,12)14-8/h2,10H,3-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWWLTUICPVQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OP(=O)(OC2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021268 | |
| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36944-85-1 | |
| Record name | Panadoxine P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036944851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANADOXINE P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CU6BKQ58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


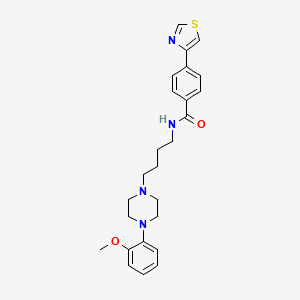
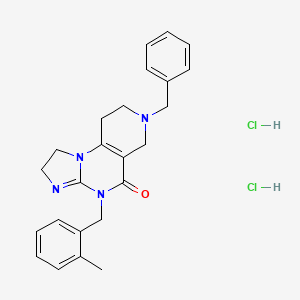
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
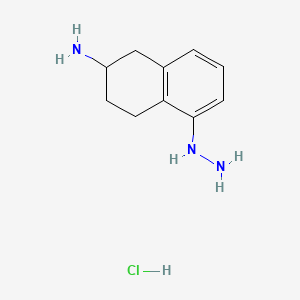
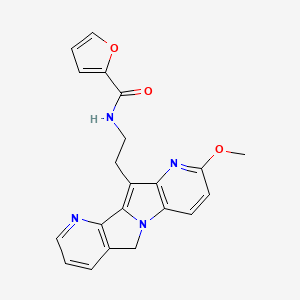
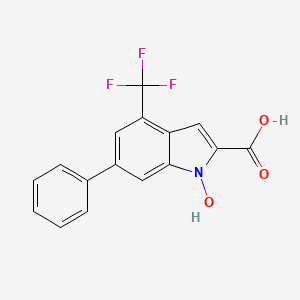
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
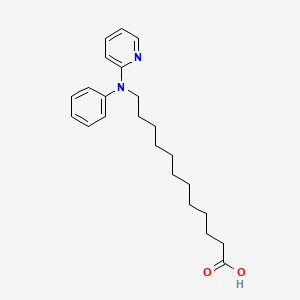
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
